

# Introduction: The Structural Elucidation of a Key Building Block

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## Compound of Interest

Compound Name: (2-Carbamoyl-5-chlorophenyl)boronic acid

Cat. No.: B582302

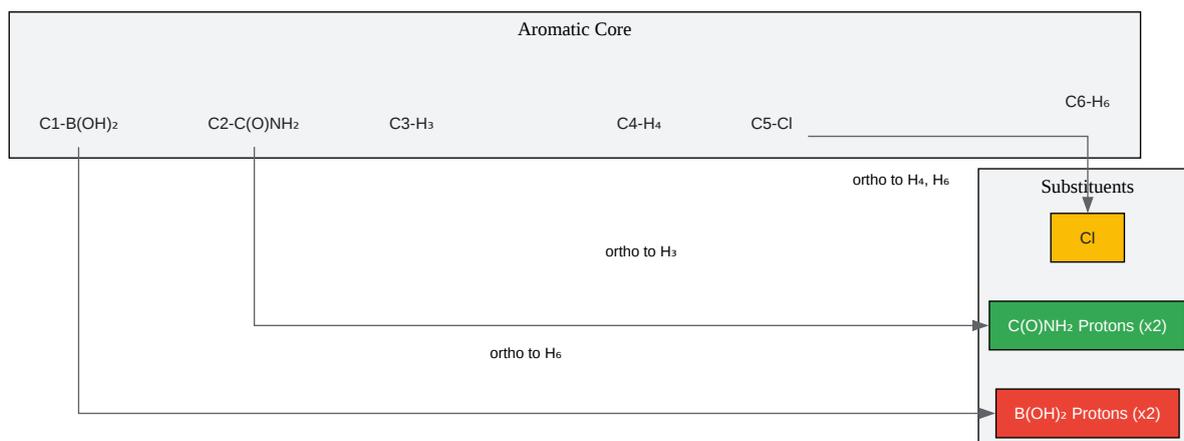
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**(2-Carbamoyl-5-chlorophenyl)boronic acid** is a bifunctional molecule of significant interest in medicinal chemistry and drug development.[1][2] As a substituted phenylboronic acid, it serves as a versatile building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules. Its structure contains a chlorine atom, a carbamoyl (amide) group, and a boronic acid moiety, all of which influence its reactivity and potential as a pharmacophore.

Precise structural confirmation is paramount for its use in synthesis and drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, providing unambiguous information about the molecular framework.[3] This guide offers a detailed exploration of the  $^1\text{H}$  NMR spectrum of **(2-Carbamoyl-5-chlorophenyl)boronic acid**, moving from theoretical principles to practical experimental considerations and in-depth spectral interpretation.

## Molecular Structure and Proton Environments

To interpret the  $^1\text{H}$  NMR spectrum, we must first identify the chemically distinct proton environments within the molecule. The structure of **(2-Carbamoyl-5-chlorophenyl)boronic acid** features three aromatic protons, two amide protons, and two hydroxyl protons on the boronic acid group. Due to the substitution pattern on the benzene ring, all three aromatic protons are chemically and magnetically inequivalent.



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Caption: Standard workflow for <sup>1</sup>H NMR sample preparation and data acquisition.

## Data Interpretation: An Analysis of the Predicted Spectrum

Based on the principles outlined above, the <sup>1</sup>H NMR spectrum of **(2-Carbamoyl-5-chlorophenyl)boronic acid** in DMSO-d<sub>6</sub> is predicted to exhibit the signals summarized below.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H <sub>4</sub>	7.8 - 8.0	dd	J(ortho) $\approx$ 8.2, J(meta) $\approx$ 2.4	1H
H <sub>3</sub>	7.6 - 7.8	d	J(ortho) $\approx$ 8.2	1H
H <sub>6</sub>	7.5 - 7.7	d	J(meta) $\approx$ 2.4	1H
-C(O)NH <sub>2</sub>	7.4 - 8.2 (broad)	s (broad)	N/A	2H
-B(OH) <sub>2</sub>	8.2 - 8.5 (broad)	s (broad)	N/A	2H

#### Analysis of Predicted Data:

- The aromatic region (7.5 - 8.0 ppm) will contain three distinct signals, confirming the trisubstituted pattern. [4]\* The signal for H<sub>4</sub> is predicted to be the most downfield of the aromatic protons due to its position ortho to the chloro group and meta to the two electron-withdrawing groups.
- The signal for H<sub>3</sub> is shifted downfield due to the strong deshielding effect of the adjacent carbamoyl group.
- The signal for H<sub>6</sub> is expected at the highest field (lowest ppm) within the aromatic region, as it is ortho to only the weakly withdrawing boronic acid group.
- The broad singlets for the amide and boronic acid protons confirm the presence of these functional groups. Their integrals (2H each) are crucial for validating the structure.

## Advanced Considerations

For a comprehensive analysis, researchers should be aware of several factors:

- pH and <sup>11</sup>B NMR: The chemical environment of boronic acids is pH-dependent. At higher pH, the boron atom can transition from a trigonal planar sp<sup>2</sup> hybridization to a tetrahedral sp<sup>3</sup> boronate species, which can affect the <sup>1</sup>H spectrum. [5] For unambiguous characterization of the boron center itself, <sup>11</sup>B NMR spectroscopy is an invaluable complementary technique. [6]

[7][8]\* Concentration Effects: The chemical shifts of the labile -NH<sub>2</sub> and -OH protons are particularly sensitive to concentration due to changes in intermolecular hydrogen bonding.

[9]Reporting the concentration at which the spectrum was acquired is good practice.

- Boroxine Formation: In the absence of water or in non-polar aprotic solvents, three molecules of a boronic acid can condense to form a six-membered cyclic anhydride called a boroxine. [10]While unlikely in DMSO-d<sub>6</sub>, awareness of this potential side-product is important for quality control.

## Conclusion

The <sup>1</sup>H NMR spectrum provides a detailed fingerprint of **(2-Carbamoyl-5-chlorophenyl)boronic acid**. A systematic analysis of chemical shifts, coupling constants, and signal integrations allows for the unequivocal confirmation of its complex structure. By understanding the electronic influence of each substituent and employing a validated experimental protocol, researchers can confidently verify the identity and purity of this important chemical building block, ensuring the integrity of their subsequent synthetic and drug discovery endeavors.

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